molecular formula C28H26N2O4S2 B11619573 Ethyl 4-(4-methylphenyl)-2-({2-(4-methylphenyl)-2-oxo-1-[(thiophen-2-ylcarbonyl)amino]ethyl}amino)thiophene-3-carboxylate

Ethyl 4-(4-methylphenyl)-2-({2-(4-methylphenyl)-2-oxo-1-[(thiophen-2-ylcarbonyl)amino]ethyl}amino)thiophene-3-carboxylate

Cat. No.: B11619573
M. Wt: 518.7 g/mol
InChI Key: HYTHMSVGUUYCSX-UHFFFAOYSA-N
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Description

ETHYL 4-(4-METHYLPHENYL)-2-{[2-(4-METHYLPHENYL)-2-OXO-1-[(THIOPHEN-2-YL)FORMAMIDO]ETHYL]AMINO}THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(4-METHYLPHENYL)-2-{[2-(4-METHYLPHENYL)-2-OXO-1-[(THIOPHEN-2-YL)FORMAMIDO]ETHYL]AMINO}THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The general synthetic route includes the following steps:

    Formation of the Thiophene Core: The thiophene core is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the 4-Methylphenyl Groups: The 4-methylphenyl groups are introduced via electrophilic aromatic substitution reactions.

    Amidation and Esterification: The formamido and ethyl ester groups are introduced through amidation and esterification reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(4-METHYLPHENYL)-2-{[2-(4-METHYLPHENYL)-2-OXO-1-[(THIOPHEN-2-YL)FORMAMIDO]ETHYL]AMINO}THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

ETHYL 4-(4-METHYLPHENYL)-2-{[2-(4-METHYLPHENYL)-2-OXO-1-[(THIOPHEN-2-YL)FORMAMIDO]ETHYL]AMINO}THIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: It is explored for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of ETHYL 4-(4-METHYLPHENYL)-2-{[2-(4-METHYLPHENYL)-2-OXO-1-[(THIOPHEN-2-YL)FORMAMIDO]ETHYL]AMINO}THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-(4-METHYLPHENYL)-4-(THIOPHEN-2-YL)THIAZOLE-5-CARBOXYLATE
  • ETHYL 4-(4-METHYLPHENYL)-2-(THIOPHEN-2-YL)THIAZOLE-5-CARBOXYLATE

Uniqueness

ETHYL 4-(4-METHYLPHENYL)-2-{[2-(4-METHYLPHENYL)-2-OXO-1-[(THIOPHEN-2-YL)FORMAMIDO]ETHYL]AMINO}THIOPHENE-3-CARBOXYLATE is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of thiophene, formamido, and ester groups sets it apart from other similar compounds, making it a valuable subject of study in various scientific disciplines.

Properties

Molecular Formula

C28H26N2O4S2

Molecular Weight

518.7 g/mol

IUPAC Name

ethyl 4-(4-methylphenyl)-2-[[2-(4-methylphenyl)-2-oxo-1-(thiophene-2-carbonylamino)ethyl]amino]thiophene-3-carboxylate

InChI

InChI=1S/C28H26N2O4S2/c1-4-34-28(33)23-21(19-11-7-17(2)8-12-19)16-36-27(23)30-25(29-26(32)22-6-5-15-35-22)24(31)20-13-9-18(3)10-14-20/h5-16,25,30H,4H2,1-3H3,(H,29,32)

InChI Key

HYTHMSVGUUYCSX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(C(=O)C3=CC=C(C=C3)C)NC(=O)C4=CC=CS4

Origin of Product

United States

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